Propargyl-PEG13-Boc
Description
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Properties
Molecular Formula |
C34H64O15 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3 |
InChI Key |
ZSHSGYWPZFHQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Applications of Propargyl-PEG13-Boc
Propargyl-PEG13-Boc is a heterobifunctional chemical linker of significant interest to researchers in the fields of chemistry, biology, and medicine. Its unique structure, featuring a terminal alkyne, a polyethylene glycol (PEG) spacer, and a Boc-protected functional group, makes it a versatile tool for a variety of bioconjugation and drug development applications. This guide provides a detailed overview of its structure, properties, and common experimental considerations.
Chemical Structure
The structure of this compound consists of three key components:
-
Propargyl Group: This is a functional group containing a terminal alkyne (a carbon-carbon triple bond). This alkyne moiety is reactive towards azides in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][2] This allows for the efficient and specific conjugation of the PEG linker to molecules bearing an azide group.
-
PEG13 Spacer: This is a polyethylene glycol chain composed of 13 repeating ethylene glycol units. The PEG spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the molecules it is attached to.[3]
-
Boc Protecting Group: The "Boc" refers to a tert-butoxycarbonyl group, which is a common protecting group for amines or carboxylic acids.[3][] In the context of commercially available Propargyl-PEG-Boc linkers, this group often protects a terminal carboxylic acid as a tert-butyl ester or a terminal amine as a carbamate. This protection allows for selective reaction at the propargyl end of the linker, with the Boc group being removable under acidic conditions to reveal the other functional group for subsequent conjugation steps.
Based on related compounds, a likely structure for this compound involves the propargyl group attached to one end of the PEG chain via an ether linkage, and a Boc-protected functional group at the other terminus.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C36H68O16 |
| Molecular Weight | 756.92 g/mol |
| Exact Mass | 756.4507 |
| Elemental Analysis | C, 57.13%; H, 9.06%; O, 33.82% |
Data for Propargyl-PEG14-Boc
Applications in Research and Drug Development
Propargyl-PEG-Boc linkers are widely utilized in several key areas:
-
PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their solubility, stability, and circulation half-life.
-
Click Chemistry: The propargyl group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation reaction.
-
PROTACs: These linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.
Synthesis and Experimental Protocols
The synthesis of Propargyl-PEG-Boc linkers involves multi-step procedures. A representative protocol for the synthesis of a key intermediate, α-hydroxyl-ω-propargyl PEG, from a commercially available starting material is outlined below. This intermediate could then be further modified to introduce a Boc-protected group.
Synthesis of α-hydroxyl-ω-propargyl PEG from HOOC-PEG-OH
-
Dissolution: 1.0 g (0.28 mmol) of HOOC-PEG-OH and 16.8 mg (0.30 mmol) of potassium hydroxide (KOH) are dissolved in 20 mL of dimethylformamide (DMF).
-
Reaction: The mixture is stirred at 100 °C for 1 hour.
-
Addition of Propargyl Bromide: Propargyl bromide (0.027 mL, 0.30 mmol) is added dropwise to the solution over 30 minutes.
-
Reaction Continuation: The mixture is then stirred and allowed to react at 70 °C for 15 hours.
-
Work-up: The reaction is cooled to room temperature, filtered, and concentrated. The residue is dissolved in 10 mL of distilled water and extracted with dichloromethane (3 x 100 mL).
This procedure yields the propargyl-terminated PEG, which can then undergo further functionalization and protection with a Boc group.
Visualizations
The logical relationship between the core components of the this compound molecule can be visualized as follows:
Caption: Logical structure of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic and purification strategy for Propargyl-PEG13-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1] The molecule features a terminal propargyl group for click chemistry applications and a Boc-protected amine, offering a stable yet readily deprotectable handle for subsequent conjugation.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available amino-PEG13-alcohol. The strategy involves the protection of the terminal amine with a tert-butyloxycarbonyl (Boc) group, followed by the etherification of the terminal hydroxyl group to install the propargyl functionality. This sequence is generally preferred to avoid potential side reactions with the unprotected amine during the propargylation step.
Experimental Protocols
2.1. Step 1: Synthesis of Boc-NH-PEG13-OH
This initial step involves the protection of the primary amine of amino-PEG13-alcohol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
-
Materials:
-
Amino-PEG13-alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve amino-PEG13-alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG13-OH. The product is typically a viscous oil or waxy solid.
-
2.2. Step 2: Synthesis of this compound
The terminal hydroxyl group of the Boc-protected PEG linker is converted to a propargyl ether using propargyl bromide in the presence of a strong base.
-
Materials:
-
Boc-NH-PEG13-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-NH-PEG13-OH (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (2.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
2.3. Purification of this compound
Purification of the final product is typically achieved using column chromatography on silica gel.
-
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as a clear, viscous oil.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of this compound.
Table 1: Reaction Yields
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Yield (%) |
| 1 | Boc-NH-PEG13-OH | Amino-PEG13-alcohol | 1 : 1.2 ((Boc)₂O) | ~95% |
| 2 | This compound | Boc-NH-PEG13-OH | 1 : 2.0 (Propargyl Bromide) | ~80% |
Table 2: Product Characterization and Purity
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by HPLC) |
| This compound | C₃₄H₆₅NO₁₅ | 727.88 | Clear, viscous oil | >95% |
Visualization of Workflows
4.1. Synthetic Pathway
Caption: Synthetic route for this compound.
4.2. Purification Workflow
Caption: Purification workflow for this compound.
References
The Strategic Role of the Boc Protecting Group in Propargyl-PEG13-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation and drug delivery, the strategic use of protecting groups is paramount to achieving molecular precision and efficacy. This technical guide provides an in-depth exploration of the tert-Butyloxycarbonyl (Boc) protecting group's critical role in the heterobifunctional linker, Propargyl-PEG13-Boc. This linker is a cornerstone in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. We will dissect the interplay between the propargyl moiety for click chemistry, the polyethylene glycol (PEG) spacer for enhanced pharmacokinetics, and the Boc group for controlled reactivity. This guide will furnish researchers with the foundational knowledge, experimental protocols, and quantitative data necessary to effectively utilize this compound in their research and development endeavors.
Core Concepts: Deconstructing this compound
This compound is a molecule meticulously designed with three key functional components, each serving a distinct and vital purpose in chemical synthesis and bioconjugation:
-
The Propargyl Group: This terminal alkyne functional group is the reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the linker to molecules bearing an azide group.[2]
-
The PEG13 Spacer: The polyethylene glycol (PEG) chain, consisting of 13 repeating ethylene glycol units, acts as a hydrophilic spacer.[3] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutics.[4] The PEG linker can reduce immunogenicity and prolong circulation half-life by increasing the hydrodynamic radius of the conjugated molecule.[4]
-
The Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. In the context of this compound, it temporarily masks a primary or secondary amine, preventing it from engaging in unwanted side reactions during synthesis and conjugation steps. Its removal under specific acidic conditions regenerates the free amine, which can then be used for subsequent functionalization.
The synergy of these three components makes this compound a versatile tool for multistep synthetic strategies where controlled, sequential reactions are necessary.
The Indispensable Role of the Boc Group
The primary function of the Boc group in this compound is to act as a temporary shield for a reactive amine. This protection is crucial for several reasons:
-
Orthogonal Reactivity: In a typical bioconjugation workflow, the propargyl group is intended to react first via click chemistry. A free amine could potentially interfere with this reaction or react with other sensitive functional groups on the target molecule. The Boc group ensures that the amine remains inert during the alkyne-azide cycloaddition.
-
Controlled Sequential Conjugation: The acid-lability of the Boc group allows for its selective removal after the click chemistry step is complete. This unmasks the amine, making it available for a subsequent reaction, such as amide bond formation with a carboxylic acid. This sequential approach is fundamental in the construction of complex molecules like PROTACs, where different moieties need to be introduced in a specific order.
-
Enhanced Stability and Handling: The Boc group can improve the stability and handling characteristics of the linker by reducing the nucleophilicity and basicity of the amine.
Application in PROTAC Synthesis: A Case Study
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The synthesis of a PROTAC often involves a linker to connect the target protein binder and the E3 ligase ligand. This compound is an ideal candidate for such a linker.
A logical workflow for the synthesis of a PROTAC using this compound is as follows:
Caption: Synthetic workflow for a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Degradation of KRAS G12C
A key application of PROTACs is in the targeted degradation of oncoproteins. The KRAS protein with a G12C mutation is a significant driver in many cancers. A PROTAC constructed with a this compound linker could be designed to target KRAS G12C for degradation.
Caption: PROTAC-mediated degradation of KRAS G12C.
Data Presentation: Quantitative Overview
The efficiency of Boc protection and deprotection is critical for the overall yield of the final product. The following tables summarize typical reaction conditions and yields for these steps, providing a quantitative basis for experimental design.
Table 1: Boc Protection of Amines
| Amine Substrate | Reagents and Conditions | Reaction Time (hours) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM, RT | 1-4 | >95 |
| Aniline | (Boc)₂O (1.2 eq), DMAP (0.1 eq), ACN, RT | 2-6 | 90-98 |
| Amino-PEG | (Boc)₂O (1.5 eq), NaHCO₃, Dioxane/H₂O, RT | 12-24 | 85-95 |
Table 2: Boc Deprotection of Amines
| N-Boc Substrate | Reagents and Conditions | Reaction Time (minutes) | Yield (%) |
| N-Boc Aliphatic Amine | 20-50% TFA in DCM, RT | 30-60 | >95 |
| N-Boc Aniline | 4M HCl in Dioxane, RT | 60-120 | >95 |
| N-Boc-Amine-PEG | 50% TFA in DCM, RT | 30-120 | >90 |
Experimental Protocols
Detailed methodologies for key reactions involving a Propargyl-PEG-Boc linker are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare stock solutions of all reagents. Dissolve this compound and the azide-functionalized molecule in DMSO. Prepare aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.
-
In a microcentrifuge tube, add the this compound and the azide-containing molecule from their respective stock solutions to the desired final concentrations in PBS.
-
Add the THPTA ligand solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2 mM and vortex briefly.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate to a final concentration of 2 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by reversed-phase HPLC.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc group to reveal the terminal amine.
Materials:
-
Boc-protected PEGylated conjugate from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
For isolation of the free amine, redissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
Conclusion
The Boc protecting group is a linchpin in the functionality of this compound, enabling a modular and controlled approach to the synthesis of complex bioconjugates. Its strategic use allows for the orthogonal functionalization of the terminal alkyne and amine groups, a critical capability in the development of sophisticated therapeutics such as PROTACs. Understanding the principles of Boc protection and deprotection, coupled with robust experimental protocols, empowers researchers to harness the full potential of this versatile linker in advancing the frontiers of drug discovery and development.
References
Propargyl-PEG13-Boc in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][]
Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[4] The length of the PEG linker is a crucial parameter that requires optimization for each specific POI and E3 ligase pair to ensure a productive ternary complex formation that leads to efficient ubiquitination and subsequent proteasomal degradation of the POI.
This guide focuses on the application of Propargyl-PEG13-Boc , a specific long-chain PEG linker, in the development of PROTACs. This linker is particularly suited for modular PROTAC synthesis via "click chemistry," a set of highly efficient and specific reactions. The propargyl group (an alkyne) on this linker readily reacts with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole ring, facilitating the rapid assembly of diverse PROTAC libraries. The Boc (tert-butyloxycarbonyl) protecting group on the other end allows for orthogonal deprotection and subsequent conjugation to the second ligand, typically through amide bond formation.
Synthesis of PROTACs using this compound via Click Chemistry
The use of this compound facilitates a modular and efficient approach to PROTAC synthesis. The general strategy involves the functionalization of the POI ligand with an azide group and the E3 ligase ligand with a handle for amide coupling after deprotection of the Boc group on the linker. The final key step is the CuAAC reaction to ligate the two halves of the PROTAC.
Experimental Protocol: Synthesis of a Representative PROTAC
This protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI-X) and utilizing a common E3 ligase ligand like pomalidomide.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt, Propargyl-PEG13-NH2·TFA, is typically used in the next step without further purification.
Step 2: Amide Coupling of Pomalidomide-acid with Propargyl-PEG13-NH2
-
Dissolve pomalidomide-linker acid (1.0 eq) and Propargyl-PEG13-NH2·TFA (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Pomalidomide-PEG13-Propargyl intermediate.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the Pomalidomide-PEG13-Propargyl intermediate (1.0 eq) and the azide-functionalized POI-X ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC-X by preparative HPLC to yield the desired product.
Characterization and Evaluation of PROTAC Efficacy
The efficacy of a newly synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Quantitative Data Presentation
The following table presents hypothetical data for a series of PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization. This data is representative of what would be generated in a typical PROTAC development campaign.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-X-PEG8 | Propargyl-PEG8-Boc derived | 150 | 75 |
| PROTAC-X-PEG10 | Propargyl-PEG10-Boc derived | 75 | 85 |
| PROTAC-X-PEG13 | This compound derived | 25 | >95 |
| PROTAC-X-PEG16 | Propargyl-PEG16-Boc derived | 80 | 90 |
| PROTAC-X-PEG20 | Propargyl-PEG20-Boc derived | 200 | 70 |
This is example data and does not represent real experimental results.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., MCF-7 for ERα)
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95 °C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable tool in the synthesis of PROTACs, offering a long, hydrophilic spacer that can be crucial for achieving potent and efficacious protein degradation. Its bifunctional nature, with a propargyl group for click chemistry and a Boc-protected amine for standard amide coupling, provides a robust and flexible strategy for the modular assembly of PROTAC libraries. The systematic variation of PEG linker length, including the use of the 13-unit chain, is a key strategy in the optimization of PROTACs for therapeutic development. The experimental protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers.
References
Propargyl-PEG13-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG13-Boc is a versatile heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a Boc-protected amine, allows for the precise and efficient linkage of diverse molecular entities. The polyethylene glycol (PEG) backbone, consisting of 13 ethylene glycol units, enhances solubility and can reduce the immunogenicity of the resulting conjugate.
Core Features and Applications
This compound is characterized by two key reactive functionalities:
-
Propargyl Group: The terminal alkyne group is poised for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the stable conjugation of the linker to molecules bearing an azide group, such as modified cytotoxic drugs, fluorescent dyes, or other biomolecules.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be coupled to various substrates, including proteins, peptides, or other small molecules, typically through amide bond formation.
The hydrophilic PEG13 chain imparts favorable pharmacokinetic properties to the final conjugate, including increased solubility and a longer circulation half-life. This makes this compound an ideal choice for applications in drug delivery and targeted therapy.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 712.86 g/mol |
| Chemical Formula | C₃₄H₆₄O₁₅N₂O₅ |
| Purity | Typically ≥98% |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Conditions | Store at -20°C for long-term stability |
Experimental Protocols
Detailed methodologies for the two key reactions involving this compound are provided below.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate (silica gel)
-
LC-MS system for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker).
-
Add TFA dropwise to the solution at 0°C (ice bath) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Propargyl-PEG13-amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" chemistry reaction between the propargyl group of the linker and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (e.g., Propargyl-PEG13-amine)
-
Azide-containing molecule (e.g., a cytotoxic drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of tert-butanol and water.
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
In another tube, prepare a solution of CuSO₄ and THPTA (typically at a 1:5 molar ratio) in the reaction buffer.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the propargyl and azide compounds.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).
Mandatory Visualizations
The following diagrams illustrate the role of this compound in key experimental workflows.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: ADC Synthesis Workflow using this compound.
An In-Depth Technical Guide to Propargyl-PEG13-Boc for Bioconjugation
For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, the selection of appropriate linker molecules is a critical determinant of experimental success. Among the diverse array of available linkers, Propargyl-PEG13-Boc has emerged as a versatile and valuable tool. This guide provides a comprehensive overview of its properties, applications, and the fundamental techniques for its use in bioconjugation, with a particular focus on "click chemistry."
Core Concepts: Understanding this compound
This compound is a heterobifunctional linker molecule. This means it has two different reactive ends connected by a spacer. Let's break down its name to understand its structure and function:
-
Propargyl Group: This is a functional group containing a terminal alkyne (-C≡CH). The alkyne is the key to this linker's utility in "click chemistry," a set of powerful, specific, and high-yield chemical reactions for joining molecules.[1]
-
PEG13: This indicates a polyethylene glycol (PEG) spacer consisting of 13 repeating ethylene glycol units. The PEG chain is hydrophilic, which enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers, a crucial feature for biological applications.[2] The length of the PEG chain can also influence the pharmacokinetic properties of a drug conjugate.[3]
-
Boc Group: This is a tert-butyloxycarbonyl protecting group attached to the other end of the PEG spacer, typically capping an amine or a similar reactive group. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the reactive group for further conjugation.[4]
The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.
Physicochemical and Structural Data
| Property | Value (Estimated for this compound) | Reference |
| Molecular Formula | C34H64O15N (assuming an amine is protected) | General Knowledge |
| Molecular Weight | Approx. 726.88 g/mol | |
| Appearance | White to off-white solid or oil | General Knowledge |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Key Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step process: the "click" reaction followed by the deprotection of the Boc group to enable a second conjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule drug).
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Degassed water
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent like DMSO.
-
Prepare a 1-5 mM stock solution of the azide-functionalized molecule in a suitable buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and this compound. A molar excess of the PEG linker (e.g., 3-10 equivalents) is often used to ensure complete reaction of the azide.
-
Add the THPTA ligand to the reaction mixture. The ligand helps to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugation).
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.
-
Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation reactions.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (for neutralization)
Protocol:
-
Dissolution:
-
Dissolve the Boc-protected PEG conjugate in DCM.
-
-
Acid Treatment:
-
Add TFA to the solution. A common concentration is 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
-
Work-up and Neutralization:
-
Remove the TFA and DCM under reduced pressure.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to confirm successful conjugation and to determine its purity and properties.
| Characterization Technique | Purpose | Reference |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the degree of labeling (e.g., drug-to-antibody ratio in ADCs). High-resolution MS provides accurate mass data. | |
| NMR Spectroscopy | To confirm the structure of the linker and the final conjugate, particularly for smaller bioconjugates. 1H NMR can be used to verify the presence of the triazole ring. | |
| SDS-PAGE | For protein conjugates, to visualize the increase in molecular weight upon conjugation with the PEG linker. | |
| HPLC/UPLC | To assess the purity of the conjugate and separate it from unreacted starting materials. Reverse-phase or size-exclusion chromatography are commonly used. |
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound for bioconjugation.
Caption: Chemical structure of this compound.
Caption: General bioconjugation workflow.
Caption: Role in PROTAC synthesis.
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its well-defined structure, featuring a terminal alkyne for click chemistry, a hydrophilic PEG spacer, and a cleavable Boc protecting group, allows for the precise and efficient construction of complex biomolecular architectures. By understanding the core principles of its reactivity and following established protocols for conjugation and characterization, scientists can effectively leverage this linker to advance their research in areas such as targeted drug delivery, proteomics, and diagnostics.
References
Propargyl-PEG13-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG13-Boc is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it facilitates the connection between a target protein ligand and an E3 ubiquitin ligase ligand. The propargyl group enables covalent linkage through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis. The polyethylene glycol (PEG) chain, consisting of 13 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This guide provides an in-depth overview of the safety, handling, and relevant experimental considerations for this compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₃₄H₆₄O₁₅ | [1] |
| Molecular Weight | 712.86 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in DMSO | [2] |
Safety and Handling
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be handled with care. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.
| Hazard | Precautionary Statement | Pictogram |
| Skin Sensitization | May cause an allergic skin reaction. (H317) | GHS07 |
| General Handling | Avoid inhalation, and contact with eyes and skin. | - |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For operations that may generate dust, a suitable respirator may be necessary. |
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability. |
| Container | Keep container tightly sealed. |
| Environment | Store in a cool, well-ventilated area. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols
This compound is primarily utilized in the synthesis of PROTACs. The following are representative protocols for its synthesis and subsequent use in a click chemistry reaction.
Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from a commercially available Boc-protected amine with a PEG13 linker and a terminal hydroxyl group.
Step 1: Propargylation of the Terminal Hydroxyl Group
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG13-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) (1.5 equivalents) to the solution and stir.
-
Activation of Hydroxyl Group: Cool the reaction mixture to 0°C and slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents). Allow the reaction to stir for 1-2 hours at 0°C.
-
Nucleophilic Substitution: In a separate flask, prepare a solution of sodium propargyl oxide by reacting propargyl alcohol with a strong base like sodium hydride in anhydrous tetrahydrofuran (THF).
-
Coupling: Slowly add the solution of the mesylated PEG linker to the sodium propargyl oxide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Boc Protection (if starting from a non-protected amine)
This is a general procedure for the Boc protection of an amine.
-
Reaction Setup: Dissolve the amine-containing compound (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add a base like sodium bicarbonate or triethylamine (2-3 equivalents).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.
PROTAC Synthesis via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized E3 ligase ligand to this compound (after deprotection of the Boc group) and subsequent coupling to a target protein ligand.
-
Boc Deprotection: Dissolve the this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Evaporate the solvent and TFA under reduced pressure.
-
Click Reaction:
-
In a reaction vial, dissolve the deprotected Propargyl-PEG13-amine (1 equivalent) and an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1 equivalent) in a solvent mixture such as t-BuOH/H₂O.
-
Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents) and a reducing agent like sodium ascorbate (e.g., 0.5 equivalents).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to generate the Cu(I) catalyst in situ.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Purification: Purify the resulting triazole-linked intermediate by column chromatography or preparative HPLC.
-
Final Coupling: Couple the purified intermediate to the target protein ligand using standard amide bond formation chemistry (e.g., using a coupling agent like HATU or HOBt/EDC).
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for Propargyl-PEG13-Boc in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the use of Propargyl-PEG13-Boc, a heterobifunctional linker, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This linker is particularly valuable in the synthesis of complex biomolecules and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
The this compound linker features a terminal alkyne group for click chemistry and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. The protocols below cover the deprotection of the Boc group to reveal a primary amine and the subsequent CuAAC reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the key chemical transformations involving this compound. The data is representative of PEG linkers of similar length and functionality.
Table 1: Boc Deprotection of this compound
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | [1][2][3] |
| Solvent | Dichloromethane (DCM) | [1] |
| TFA Concentration | 20-50% (v/v) in DCM | [1] |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 0.5 - 2 hours | |
| Typical Yield | >95% | |
| Purity | High, often used directly | |
| Monitoring | TLC, LC-MS, ¹H NMR |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Reference |
| Reactants | Propargyl-PEG-linker, Azide-containing molecule | |
| Catalyst System | Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate | |
| Ligand (optional) | THPTA | |
| Solvent | Aqueous buffer (e.g., PBS), DMSO, t-BuOH/H₂O | |
| Reactant Ratio | 1:1.2 (Alkyne:Azide) | |
| Copper Concentration | 50-250 µM | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | 85-95% | |
| Purity | >95% after purification | |
| Monitoring | LC-MS, HPLC |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the primary amine of the PEG linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM (v/v) mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed. The deprotected amine product will be more polar and have a lower Rf value on a silica TLC plate.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
For applications where the TFA salt is acceptable, the crude product can be used directly after thorough drying.
-
Optional Basic Work-up (to obtain the free amine): a. Dissolve the residue in DCM and transfer to a separatory funnel. b. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will evolve. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate under reduced pressure to yield the free amine, Propargyl-PEG13-NH₂.
Characterization:
-
¹H NMR: Disappearance of the Boc group's tert-butyl signal (a singlet around 1.4 ppm).
-
LC-MS: A shift in the mass spectrum corresponding to the loss of the Boc group (100.12 g/mol ).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the procedure for the click reaction between the propargyl group of the PEG linker and an azide-functionalized molecule. This can be performed with either the Boc-protected or the deprotected amine form of the linker.
Materials:
-
This compound or Propargyl-PEG13-NH₂ (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Degassed buffer (e.g., PBS pH 7.4) or a solvent system like t-BuOH/H₂O or DMSO
-
Microcentrifuge tubes or reaction vials
Procedure:
-
Prepare Stock Solutions:
-
Propargyl-PEG linker: 10 mM in degassed buffer or DMSO.
-
Azide-containing molecule: 12 mM in a compatible solvent (e.g., DMSO).
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 200 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Reaction Setup (for a 1 mL final volume): a. In a reaction vial, add the Propargyl-PEG linker solution (e.g., 100 µL of 10 mM stock for a final concentration of 1 mM). b. Add the azide-containing molecule solution (e.g., 100 µL of 12 mM stock for a final concentration of 1.2 mM). c. Add the appropriate volume of the reaction buffer/solvent. d. Prepare a premix of CuSO₄ and THPTA by adding 10 µL of 100 mM CuSO₄ to 20 µL of 200 mM THPTA. Let it sit for a few minutes. e. Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the Reaction: a. Add 20 µL of the freshly prepared 1 M sodium ascorbate solution to the reaction mixture. b. Gently mix the contents.
-
Incubation: a. Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended. b. Monitor the reaction progress by LC-MS or HPLC.
-
Work-up and Purification: a. Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove copper. b. Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and the catalyst system.
Characterization:
-
LC-MS: Confirmation of the desired product mass, which will be the sum of the masses of the propargyl-PEG linker and the azide-containing molecule.
-
¹H NMR: Appearance of a new signal for the triazole proton (typically a singlet between 7.5 and 8.5 ppm).
-
HPLC: A new peak with a different retention time compared to the starting materials.
Mandatory Visualization
The following diagram illustrates the experimental workflow for synthesizing a PROTAC molecule using this compound as the linker. The process involves the deprotection of the Boc group, conjugation to an E3 ligase ligand, and a final click chemistry reaction with a warhead for the target protein.
References
Application Notes and Protocols for Propargyl-PEG13-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG13-Boc is a heterobifunctional linker designed for advanced applications in solid-phase peptide synthesis (SPPS). This linker features a Boc-protected amine at one terminus and a propargyl group at the other, connected by a 13-unit polyethylene glycol (PEG) spacer. The Boc-protected amine allows for its incorporation into a growing peptide chain using standard Boc-SPPS chemistry. The terminal propargyl group (an alkyne) facilitates post-synthetic modification of the peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1]
The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate.[2] This linker is particularly valuable in the development of targeted therapeutics, such as peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage of a peptide to another molecule is crucial.[3][4]
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence during SPPS and its subsequent modification via click chemistry.
Data Presentation
The efficiency of incorporating this compound and its subsequent modification can be influenced by the peptide sequence, resin choice, and reaction conditions. Below are typical quantitative data ranges observed in the literature for similar processes.
| Parameter | Typical Value | Notes |
| Boc Deprotection Efficiency | >99% | Monitored by qualitative tests like the Kaiser test. |
| Coupling Efficiency of Propargyl-PEG13-Amine | 90-98% | May require double coupling or optimized coupling reagents due to the potential for steric hindrance from the PEG chain. |
| On-Resin CuAAC Reaction Yield | 70-95% | Yield can be influenced by the accessibility of the propargyl group on the resin-bound peptide and the choice of catalyst system. |
| In-Solution CuAAC Reaction Yield | 85-98% | Generally higher and more consistent yields compared to on-resin reactions due to better reaction kinetics in a homogeneous environment. |
| Overall Crude Peptide Yield | 50-70% | Dependent on the length and complexity of the peptide sequence. |
| Final Purified Peptide Yield | 15-40% | Post-purification yield after cleavage and HPLC. |
Experimental Protocols
The following protocols outline the key steps for utilizing this compound in SPPS. These protocols assume a manual synthesis on a standard Boc-compatible resin (e.g., PAM or MBHA resin).
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the deprotected this compound linker.
1.1. Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Boc-protected amino acid) in dichloromethane (DCM) for 30-60 minutes.
-
Drain the DCM.
1.2. N-terminal Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and finally N,N-dimethylformamide (DMF) (3x).
1.3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5x).
1.4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time helps to overcome potential steric hindrance from the PEG chain.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x).
Caption: Workflow for incorporating this compound in SPPS.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the "click" reaction performed directly on the resin-bound, propargyl-functionalized peptide.
2.1. Materials:
-
Resin-bound peptide-PEG-propargyl
-
Azide-containing molecule (e.g., fluorescent dye, small molecule drug) (5-10 equivalents)
-
Copper(I) source: Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (2-5 equivalents)
-
Base: DIEA (10-20 equivalents)
-
Solvent: DMF or a mixture of DMF/water or DMSO/water
2.2. Procedure:
-
Swell the resin-bound peptide-PEG-propargyl in the chosen solvent.
-
In a separate vial, dissolve the azide-containing molecule in the solvent.
-
Add the azide solution to the swollen resin.
-
Add the copper(I) source to the reaction mixture.
-
Add DIEA to the mixture.
-
Seal the reaction vessel and agitate at room temperature for 8-24 hours.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin extensively with the reaction solvent, water, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the "click" reaction performed in solution after the propargyl-functionalized peptide has been cleaved from the resin and purified.
3.1. Materials:
-
Purified peptide-PEG-propargyl
-
Azide-containing molecule (1.1-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1-0.2 equivalents)
-
Sodium ascorbate (0.5-1.0 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand (optional but recommended)
-
Solvent: A mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO, or acetonitrile)
3.2. Procedure:
-
Dissolve the purified peptide-PEG-propargyl and the azide-containing molecule in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the stabilizing ligand (if used).
-
Add the catalyst solution to the peptide/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, the product can be purified by RP-HPLC.
Caption: Workflow for post-synthetic modification via click chemistry.
Protocol 4: Final Cleavage and Deprotection
This protocol uses a standard TFA-based cleavage cocktail to release the final peptide conjugate from the resin and remove any remaining acid-labile side-chain protecting groups.
4.1. Cleavage Cocktail:
-
A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The choice of scavengers depends on the amino acid composition of the peptide.
4.2. Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the pre-chilled cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: PROTAC Synthesis
This compound is frequently used as a linker in the synthesis of peptide-based PROTACs (p-PROTACs). A p-PROTAC consists of a peptide that binds to a target protein of interest (POI), a linker (such as Propargyl-PEG13), and a ligand that recruits an E3 ubiquitin ligase. The resulting ternary complex (E3 ligase - p-PROTAC - POI) leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The synthesis would involve preparing a peptide that binds to the POI using SPPS, incorporating the this compound linker, and then using click chemistry to attach an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon, or a VHL ligand).
Caption: General mechanism of action for a peptide-based PROTAC.
References
- 1. peptide.com [peptide.com]
- 2. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG13-Boc as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[2][3] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Propargyl-PEG13-Boc, a long-chain PEG linker featuring a terminal alkyne for "click chemistry" conjugation and a Boc-protected amine for sequential amide bond formation. This modular approach allows for the convergent and efficient synthesis of a diverse range of PROTAC molecules.
Data Presentation
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths targeting different proteins.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| Compound 1 | 0 PEG units | < 500 | > 80 | H661 | CRBN |
| Compound 2 | 1 PEG unit | > 5000 | ~20 | H661 | CRBN |
| Compound 3 | 2 PEG units | > 5000 | ~20 | H661 | CRBN |
| Compound 4 | 4-5 PEG units | < 500 | > 80 | H661 | CRBN |
Data adapted from Wurz et al.
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 12 | No degradation | N/A |
| PROTAC B | 12 | < 1000 | > 80 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data adapted from a study by Arvinas.
Table 3: Effect of Linker Length on SMARCA2/4 Degradation
| PROTAC | Linker Composition | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Cell Line |
| Compound 96 | PEG | 300 | 65 | 250 | 70 | MV-4-11 |
Data adapted from a recent study on SMARCA degraders.
Experimental Protocols
The synthesis of a PROTAC using this compound as a linker typically involves a three-stage process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the primary amine.
-
Amide Coupling: Formation of an amide bond between the deprotected linker-amine and the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click chemistry" ligation of the alkyne-functionalized linker-E3 ligase conjugate with an azide-functionalized ligand for the protein of interest.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the corresponding primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
The resulting amine salt (Propargyl-PEG13-NH2·TFA) is often used in the next step without further purification. For long-term storage, it is recommended to neutralize the salt and purify the free amine.
Protocol 2: Amide Coupling of Propargyl-PEG13-Amine with an E3 Ligase Ligand (e.g., Pomalidomide derivative)
This protocol outlines the coupling of the deprotected Propargyl-PEG13-amine with a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide.
Materials:
-
Propargyl-PEG13-NH2·TFA (from Protocol 1)
-
Pomalidomide-linker-COOH (or a similar carboxyl-functionalized E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Propargyl-PEG13-NH2·TFA (1.1 eq) in anhydrous DMF and add DIPEA (to neutralize the TFA salt).
-
Add the solution of the deprotected linker to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkyne-functionalized E3 ligase ligand-linker conjugate.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" step to conjugate the alkyne-functionalized linker with an azide-functionalized ligand for the protein of interest.
Materials:
-
Alkyne-functionalized E3 ligase ligand-linker conjugate (from Protocol 2) (1.0 eq)
-
Azide-functionalized POI ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand-linker conjugate and the azide-functionalized POI ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Visualizations
PROTAC Synthesis Workflow
Caption: A modular workflow for PROTAC synthesis.
General Mechanism of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Example Signaling Pathway: Androgen Receptor (AR) Degradation
Caption: Androgen Receptor degradation by a PROTAC.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. Propargyl-PEG13-Boc is a heterobifunctional linker containing a terminal alkyne for CuAAC participation, a 13-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine. This reagent is particularly valuable in drug development, especially for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where modular construction is key.[4][5] The Boc protecting group allows for selective deprotection and subsequent conjugation of other molecular entities.
These application notes provide a comprehensive guide to performing CuAAC reactions using this compound, including detailed protocols, reaction optimization strategies, and data presentation.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule of interest. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is often employed.
Diagram of the CuAAC Reaction
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol provides a general method for the conjugation of this compound to an azide-containing molecule in an aqueous buffer, suitable for biomolecules.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Degassed DMSO or DMF (for dissolving reagents)
Stock Solutions:
| Reagent | Concentration | Solvent | Storage |
| This compound | 10 mM | Degassed DMSO/DMF | -20°C |
| Azide-Molecule | 10 mM | Degassed DMSO/DMF | -20°C |
| CuSO₄ | 100 mM | Deionized Water | Room Temperature |
| THPTA | 200 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 1 M | Deionized Water | -20°C (prepare fresh) |
Procedure:
-
In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in buffer.
-
Add this compound to the reaction mixture (typically 1.5-3 equivalents relative to the azide).
-
In a separate tube, prepare the copper/ligand complex by mixing CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes.
-
Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-20 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting it from light.
-
Monitor the reaction progress using LC-MS or HPLC.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the primary amine for subsequent functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base, such as saturated sodium bicarbonate solution.
-
Extract the deprotected product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the final product.
Note: For acid-sensitive compounds, alternative deprotection methods may be required.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Molar Ratio | 1.5:1 to 3:1 | An excess of the PEG linker can drive the reaction to completion. |
| Copper(I) Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but may damage sensitive biomolecules. |
| Ligand:Copper Molar Ratio | 2:1 to 5:1 | Essential for stabilizing Cu(I) and protecting biomolecules. |
| Sodium Ascorbate Conc. | 5 mM - 20 mM | A significant excess is used to maintain the copper in its active Cu(I) state. |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and substrate reactivity. |
| Temperature | Room Temperature | Lower temperatures can be used to minimize side reactions like Glaser-Hay coupling. |
| pH | 4 - 11 | The CuAAC reaction is generally insensitive to pH within this range. |
Mandatory Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for CuAAC using this compound.
Diagram of Key Experimental Relationships
Caption: Logical relationships of components in the CuAAC experimental setup.
Troubleshooting and Optimization
-
Low Reaction Yield:
-
Increase the concentration of the PEG-alkyne or the copper catalyst.
-
Ensure the sodium ascorbate solution is freshly prepared, as it readily oxidizes.
-
Confirm the activity of the azide-functionalized molecule.
-
The length of the PEG linker can sometimes cause steric hindrance; empirical optimization may be needed.
-
-
Side Reactions (Glaser-Hay Coupling):
-
This oxidative homocoupling of the alkyne is a common side reaction.
-
Ensure all solvents are thoroughly degassed to remove oxygen.
-
Use a sufficient excess of sodium ascorbate.
-
Conducting the reaction at a lower temperature can suppress this side reaction.
-
-
Biomolecule Degradation:
-
Reactive oxygen species can be generated under CuAAC conditions.
-
Use a protective ligand like THPTA in a 5:1 ratio to copper.
-
Minimize reaction time and copper concentration where possible.
-
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound for the synthesis of complex conjugates for a wide range of applications in research and drug development.
References
Application Notes and Protocols: Functionalization of Nanoparticles with Propargyl-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of nanomedicine. It imparts "stealth" properties to nanoparticles, enhancing their systemic circulation time and reducing non-specific uptake by the reticuloendothelial system (RES). The use of heterobifunctional PEG linkers, such as Propargyl-PEG13-Boc, offers advanced capabilities for creating highly specific and versatile nanoparticle-based platforms for drug delivery, diagnostics, and bioimaging.
This document provides detailed application notes and protocols for the functionalization of nanoparticles with this compound. This linker possesses a terminal propargyl group, enabling covalent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The other end features a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation reactions. The PEG13 spacer enhances hydrophilicity and provides a flexible linker arm.
Applications
Nanoparticles functionalized with this compound are versatile platforms with a wide range of applications in biomedical research and drug development, including:
-
Targeted Drug Delivery: The propargyl group can be used to "click" on targeting ligands (e.g., peptides, antibodies, small molecules) containing an azide group, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.[1]
-
Bioimaging: Fluorophores or contrast agents with azide functionalities can be attached to the nanoparticle surface for various imaging modalities.
-
Multi-functional Nanocarriers: The dual functionality of the linker allows for the attachment of both a targeting moiety and a therapeutic agent, creating a theranostic platform.
-
Controlled Release Systems: The nanoparticle core can be loaded with a drug, while the surface is functionalized for targeted delivery, allowing for controlled and localized drug release.[2]
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization of nanoparticles with this compound can be confirmed through a variety of characterization techniques. The following table summarizes the expected outcomes at each stage of the functionalization process.
| Characterization Technique | Bare Nanoparticles | After this compound Functionalization | After Boc Deprotection | After Click Chemistry Conjugation |
| Dynamic Light Scattering (DLS) | Initial hydrodynamic diameter (e.g., 100 nm) | Increase in hydrodynamic diameter due to PEG layer (e.g., 110-120 nm) | Minimal change in hydrodynamic diameter | Further increase in hydrodynamic diameter depending on the size of the conjugated molecule |
| Zeta Potential | Varies depending on the nanoparticle material and surface charge (e.g., -25 mV for carboxylated NPs) | Shift towards neutral as the charged surface is shielded by the neutral PEG layer (e.g., -10 mV) | Shift to a positive zeta potential due to the presence of primary amines (e.g., +15 mV) | Change in zeta potential depending on the charge of the conjugated molecule |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks of the core material and initial surface groups | Appearance of characteristic PEG peaks (C-O-C stretch, ~1100 cm⁻¹) and alkyne peak (C≡C-H stretch, ~3300 cm⁻¹, C≡C stretch, ~2100 cm⁻¹) | Disappearance of Boc-related peaks (C=O stretch, ~1690 cm⁻¹) and appearance of N-H bending (~1600 cm⁻¹) | Appearance of characteristic peaks from the conjugated molecule and formation of a triazole ring |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the nanoparticle core material | Increased weight loss in the temperature range of PEG degradation (300-450 °C), indicating successful PEGylation | Minimal change in the TGA profile compared to the Boc-protected stage | Further increase in organic content, leading to a higher percentage of weight loss |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the bare nanoparticle | Appearance of C 1s and O 1s peaks corresponding to the PEG chain | Increase in the N 1s signal due to the exposed primary amines | Appearance of new elemental signals corresponding to the conjugated molecule |
Experimental Protocols
The following protocols provide a step-by-step guide for the functionalization of amine-presenting nanoparticles with this compound, followed by Boc deprotection and a subsequent click chemistry reaction.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with Propargyl-PEG13-NHS Ester
This protocol describes the covalent attachment of a Propargyl-PEG13 linker with an N-hydroxysuccinimide (NHS) ester to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (1-10 mg/mL)
-
Propargyl-PEG13-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Centrifugal filtration devices or dialysis tubing
Procedure:
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Linker Preparation: Immediately before use, dissolve the Propargyl-PEG13-NHS Ester in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved linker to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Purification: Remove unreacted linker and byproducts by washing the nanoparticles three times with the Reaction Buffer using centrifugal filtration or by dialysis against the Reaction Buffer for 24-48 hours with several buffer changes.
-
Storage: Store the purified this compound functionalized nanoparticles in an appropriate buffer at 4°C.
Protocol 2: Boc Deprotection of Propargyl-PEG13-Amine Functionalized Nanoparticles
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the lyophilized or dried this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.
-
Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles.
-
Purification: Remove the supernatant and resuspend the pellet in fresh PBS. Repeat the washing step three times to ensure the complete removal of residual acid.
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for the next step or for storage.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles
This protocol details the "click" reaction between the propargyl-functionalized nanoparticles and an azide-containing molecule (e.g., a targeting ligand, fluorophore).
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or another suitable buffer, pH 7-8
-
Centrifugal filtration devices or dialysis tubing
Procedure:
-
Reaction Setup: In a microcentrifuge tube, suspend the propargyl-functionalized nanoparticles in the reaction buffer.
-
Addition of Reactants: Add the azide-containing molecule to the nanoparticle suspension. The molar ratio of the azide molecule to the estimated number of propargyl groups on the nanoparticles should be optimized, but a 5 to 10-fold molar excess of the azide molecule is a good starting point.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Initiation of Click Reaction: Add CuSO₄ to the reaction mixture to a final concentration of 1 mM. Immediately after, add sodium ascorbate to a final concentration of 5 mM. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove the excess reactants and copper catalyst by washing the nanoparticles multiple times with the reaction buffer using centrifugal filtration or by dialysis.
-
Storage: Store the final conjugated nanoparticles in an appropriate buffer at 4°C.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical steps in targeted drug delivery.
References
Application Notes and Protocols: Cell Surface Modification Using Propargyl-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG13-Boc is a heterobifunctional linker molecule designed for the precise modification of cell surfaces. This reagent is a valuable tool in chemical biology, drug discovery, and diagnostics, enabling the attachment of various functionalities to living cells. Its structure comprises three key components:
-
A Propargyl Group: This terminal alkyne serves as a reactive handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are highly specific and can be performed in complex biological environments with minimal side reactions.[1][2]
-
A 13-Unit Polyethylene Glycol (PEG) Spacer: The PEG linker is hydrophilic, enhancing the solubility of the molecule in aqueous buffers. It also provides a flexible spacer arm that minimizes steric hindrance between the cell surface and the conjugated molecule, preserving the biological activity of both.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under specific conditions to allow for a second, orthogonal conjugation step, enabling the creation of more complex, multifunctional cell surface modifications.
These application notes provide a comprehensive guide to utilizing this compound for cell surface engineering, including detailed experimental protocols and data presentation guidelines.
Principle of the Method
The modification of cell surfaces using this compound is typically a two-stage process. First, the cell surface is functionalized with an azide group, most commonly through metabolic glycoengineering.[3] In this step, cells are cultured in the presence of an unnatural sugar analog containing an azide group (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz). Cellular metabolic pathways incorporate this azido-sugar into cell surface glycans, effectively displaying azide groups on the cell surface.
In the second stage, the this compound molecule is introduced and covalently attached to the azide-modified cell surface via a click chemistry reaction. Following this, the Boc-protected amine can be deprotected to introduce a new reactive site for further functionalization.
Data Presentation
Effective experimental design and interpretation rely on the systematic collection and presentation of quantitative data. The following tables provide a framework for organizing key experimental parameters and results when using this compound.
Table 1: Recommended Reagent Concentrations for Cell Surface Labeling
| Reagent | Stock Concentration | Recommended Final Concentration | Solvent |
| Ac4ManNAz | 10-50 mM | 25-50 µM | DMSO |
| This compound | 10-50 mM | 10-100 µM | DMSO or aqueous buffer |
| CuSO4 | 20 mM | 50-100 µM | Water |
| THPTA/TBTA (Copper Ligand) | 100 mM | 250-500 µM | Water |
| Sodium Ascorbate | 300 mM | 2.5-5 mM | Water |
| Azide-Reactive Fluorophore (for SPAAC) | 1-10 mM | 10-50 µM | DMSO |
Table 2: Key Parameters for Click Chemistry Reactions on Live Cells
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Toxicity | Potential cytotoxicity from copper | Generally low toxicity |
| Reaction Time | 5-30 minutes | 15-60 minutes |
| Temperature | 4°C to 37°C | 4°C to 37°C |
| Cell Viability | Can be high with appropriate ligands and concentrations | Generally high |
Experimental Protocols
The following protocols provide a step-by-step guide for cell surface modification using this compound. Note: These are generalized protocols and may require optimization for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the introduction of azide functionalities onto the cell surface, a prerequisite for reaction with this compound.
Materials:
-
Adherent or suspension mammalian cells
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Complete cell culture medium
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Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in anhydrous DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol describes the conjugation of this compound to azide-modified cells using a copper catalyst.
Materials:
-
Azide-modified cells (from Protocol 1)
-
This compound
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Copper(II) Sulfate (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
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Sodium Ascorbate
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PBS or other suitable buffer
Procedure:
-
Cell Preparation: Resuspend the azide-modified cells in a suitable buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in DMSO or buffer.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
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Freshly prepare a 300 mM stock solution of Sodium Ascorbate in water.
-
-
Click Reaction Cocktail: In a microfuge tube, prepare the click reaction cocktail by adding the reagents in the following order, vortexing briefly after each addition:
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Cell suspension
-
This compound (final concentration 10-100 µM)
-
THPTA/TBTA (final concentration 250-500 µM)
-
CuSO4 (final concentration 50-100 µM)
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Sodium Ascorbate (final concentration 2.5-5 mM)
-
-
Incubation: Incubate the reaction for 5-30 minutes at room temperature or 4°C, protected from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash three times with ice-cold PBS to remove unreacted reagents. The cells are now labeled with this compound.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol is an alternative to CuAAC that avoids the use of a potentially toxic copper catalyst. For this reaction, an azide-reactive strained alkyne (e.g., a DBCO-fluorophore) would be reacted with cells that have been pre-labeled with Propargyl-PEG13-azide (a different reagent). The following is a conceptual adaptation for reacting a strained alkyne with azide-modified cells.
Materials:
-
Azide-modified cells (from Protocol 1)
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A strained alkyne-conjugated molecule of interest (e.g., DBCO-fluorophore)
-
PBS or other suitable buffer
Procedure:
-
Cell Preparation: Resuspend the azide-modified cells in a suitable buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Reagent Preparation: Prepare a 1-10 mM stock solution of the strained alkyne-conjugate in DMSO.
-
SPAAC Reaction: Add the strained alkyne-conjugate stock solution to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction for 15-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted reagents.
Protocol 4: Boc Deprotection (for subsequent amine-reactive chemistry)
Standard Boc deprotection methods using strong acids are not compatible with live cells. Milder, cell-compatible methods are still under development. The following is a theoretical protocol that would require significant optimization and validation for cell viability.
Materials:
-
This compound labeled cells
-
Mildly acidic buffer (e.g., citrate buffer, pH 3-5) - Note: Cell viability must be carefully assessed.
Procedure:
-
Cell Preparation: Resuspend the this compound labeled cells in the mildly acidic buffer.
-
Incubation: Incubate for a short, optimized period (e.g., 5-15 minutes) at room temperature.
-
Neutralization and Washing: Pellet the cells and immediately resuspend in neutral pH buffer (e.g., PBS). Wash the cells three times with neutral buffer. The cells now have a free amine on their surface for subsequent conjugation.
Analysis of Cell Surface Modification
Flow Cytometry
Flow cytometry is a powerful technique for quantifying the efficiency of cell surface labeling.
Protocol:
-
Cell Preparation: After the final washing step of the labeling protocol, resuspend the cells in Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA).
-
Staining (if applicable): If the conjugated molecule is not fluorescent, a secondary fluorescent probe may be needed.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the fluorophore used. Include unlabeled and azide-modified only cells as negative controls.
Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the spatial distribution of the label on the cell surface.
Protocol:
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip.
-
Labeling: Perform the metabolic labeling and click chemistry reactions as described above.
-
Washing: Gently wash the cells three times with PBS.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
Signaling Pathways
Directly modifying the cell surface glycocalyx can potentially influence a variety of signaling pathways. The glycocalyx is involved in cell-cell recognition, cell adhesion, and receptor signaling. While specific pathways affected by this compound modification are not yet defined, the general principle is that altering the structure or composition of the glycocalyx can modulate the activity of membrane receptors and downstream signaling cascades.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient metabolic labeling | Increase incubation time or concentration of azido sugar. |
| Inefficient click reaction | Optimize reagent concentrations and reaction time. Ensure freshness of sodium ascorbate. | |
| High Cell Death | Copper toxicity (in CuAAC) | Decrease copper concentration, use a protective ligand (THPTA), or switch to SPAAC. |
| Harsh reaction conditions | Perform reactions at 4°C and minimize incubation times. | |
| High Background Fluorescence | Incomplete washing | Increase the number and volume of washes. |
| Non-specific binding of probe | Add a blocking agent (e.g., BSA) to the buffer. |
For more detailed troubleshooting, refer to resources on live cell imaging and bioorthogonal labeling.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Propargyl-PEG13-Boc conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing conjugation reactions involving Propargyl-PEG13-Boc. The focus is on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," the most common application for the propargyl functional group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound is a heterobifunctional linker molecule. It contains three key components:
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Propargyl group: A terminal alkyne that serves as a reactive handle for "click chemistry" (CuAAC) reactions, typically with an azide-functionalized molecule.[1][2]
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PEG13: A polyethylene glycol chain with 13 ethylene glycol units. This PEG chain is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]
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Boc group: A tert-butyloxycarbonyl protecting group on an amine. This allows for subsequent chemical modifications after the propargyl group has been reacted and the Boc group has been removed.
Its primary use is in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it links a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1]
Q2: What are the essential reagents for a successful CuAAC reaction with this linker?
A successful CuAAC reaction requires several key components:
-
Alkyne: this compound.
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Azide: The molecule to be conjugated to the linker.
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Copper(I) source: The active catalyst for the reaction. This is typically generated in situ from a Copper(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent. Using Cu(I) salts directly (e.g., CuBr) is also possible but less common for bioconjugation.
-
Reducing Agent: Most commonly, sodium ascorbate is used to reduce the Cu(II) precatalyst to the active Cu(I) state and maintain it throughout the reaction.
-
Copper Ligand: A chelating agent that stabilizes the Cu(I) oxidation state, accelerates the reaction rate, and protects sensitive biomolecules from oxidative damage. For aqueous bioconjugations, water-soluble ligands like THPTA are highly recommended.
Q3: How can I monitor the progress of the conjugation reaction?
Reaction progress can be monitored by a variety of analytical techniques. The choice depends on the properties of the starting materials and the final product. Common methods include:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For reactions involving biomolecules, a fluorogenic azide can be used in a model reaction to easily quantify reaction efficiency before committing expensive materials.
Q4: What are the standard methods for purifying the final PEGylated conjugate?
Purification aims to remove unreacted starting materials, the copper catalyst, and reaction byproducts. The method of choice depends on the scale and nature of the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller molecules like unreacted linkers and catalyst components.
-
Ion-Exchange Chromatography (IEX): A very common and effective method for purifying PEGylated proteins, as the PEG chains can alter the surface charge of the molecule.
-
Reverse Phase Chromatography (RP-HPLC): Useful for separating peptides and small proteins, including positional isomers of PEGylated conjugates.
-
Dialysis or Ultrafiltration: Can be used to remove small molecule impurities from large bioconjugates.
Troubleshooting Guide
This section addresses common problems encountered during the CuAAC conjugation of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. Ensure you are using a sufficient excess of a fresh reducing agent (e.g., sodium ascorbate). Use a stabilizing ligand like THPTA to protect the Cu(I) state. Rigorously degas all solvents and buffers by sparging with an inert gas like argon or nitrogen. |
| Poor Substrate Solubility | PEG linkers or attached biomolecules may aggregate in aqueous buffers, making reactive sites inaccessible. Add organic co-solvents like DMSO or DMF (up to 10-20%) to improve solubility. For reactions with large biomolecules, consider performing the reaction under denaturing conditions to expose the reactive groups. |
| Copper Sequestration | Functional groups on your biomolecule (e.g., thiols in cysteine, histidines) can strongly bind the copper catalyst, making it unavailable for the reaction. Increase the concentration of the copper catalyst and ligand. Add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the sequestering sites. |
| Reagent Degradation | Azides and alkynes can degrade over time. Sodium ascorbate solutions are particularly prone to oxidation and should be prepared fresh immediately before use. |
| Steric Hindrance | Bulky groups near the alkyne or azide can slow the reaction. Increase the reaction time or gently heat the mixture (e.g., to 60°C), provided your substrates are stable at higher temperatures. |
Problem: Appearance of Side Products
| Potential Cause | Recommended Solution(s) |
| Alkyne Homocoupling (Glaser Coupling) | This is the most common side reaction, forming a diacetylene byproduct. It is promoted by oxygen and the presence of Cu(II). Rigorously degas all solvents to remove oxygen. Ensure a sufficient amount of reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state. The use of a copper-stabilizing ligand also helps suppress this side reaction. |
| Protein Damage or Crosslinking | Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules like proteins. Add a ROS scavenger like aminoguanidine to the reaction mixture. Use a high ligand-to-copper ratio (e.g., 5:1) to protect the biomolecule. Ensure the correct order of addition: pre-mix CuSO₄ and the ligand before adding to the substrates, and initiate the reaction last by adding sodium ascorbate. |
| Thiotriazole Formation | In reactions with proteins, free cysteine thiols can participate in a side reaction to form thiotriazoles, leading to false-positive results. This can be outcompeted by adding free thiols like glutathione or cysteine (up to 1 mM) to the reaction mixture. |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Residual Copper in Product | Copper can remain chelated to the final product, affecting its properties and downstream applications. Wash the crude product with a solution of a chelating agent like EDTA. Use a heterogeneous copper catalyst that can be easily filtered off. |
| Co-elution of Product and Starting Material | If the reaction does not go to completion, separating the desired product from unreacted starting materials can be difficult, especially if they have similar properties. Optimize reaction conditions to drive the reaction to completion. If one starting material is much smaller, consider using it in excess and then removing it via dialysis or SEC. |
Experimental Protocols & Methodologies
General Protocol for CuAAC Conjugation
This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required for specific substrates.
1. Reagent Preparation:
-
Prepare stock solutions of your azide-containing molecule and this compound in a suitable degassed solvent (e.g., DMSO, or a buffer like PBS, pH 7.4).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 50 mM in water).
-
Crucially, prepare a stock solution of sodium L-ascorbate (e.g., 100 mM in water) immediately before use.
2. Reaction Setup:
-
In a reaction vessel, add the azide and this compound solutions. The final concentration of the limiting reagent is often in the micromolar to low millimolar range.
-
Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA ligand stock. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation. Let this mixture sit for a minute.
-
Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.
-
To protect sensitive biomolecules, aminoguanidine can be added at this stage (e.g., to a final concentration of 5 mM).
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Close the tube to minimize oxygen exposure and gently mix the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult conjugations, this may be extended to 12-24 hours.
4. Work-up and Purification:
-
Once the reaction is complete as determined by an appropriate monitoring technique (e.g., LC-MS), the product can be purified.
-
For biomolecules, purification is typically achieved using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove catalyst and unreacted reagents.
Summary of Recommended Reaction Conditions
The optimal conditions are substrate-dependent, but the following table summarizes common starting points.
| Parameter | Recommended Range/Value | Notes |
| Solvent | Aqueous buffers (e.g., PBS pH 7.4), often with co-solvents like DMSO or DMF. | Co-solvents improve solubility of organic molecules. |
| Temperature | Room Temperature to 60°C | Most reactions work well at room temperature. Gentle heating can accelerate slow reactions but may degrade sensitive substrates. |
| [CuSO₄] | 50 µM - 1 mM | Higher concentrations can be used if copper sequestration is an issue. |
| [Ligand] | 1 to 5 equivalents relative to Cu | A 5:1 ratio is often used in bioconjugation to protect the substrate. |
| [Na Ascorbate] | 5-10 equivalents relative to Cu | Use a sufficient excess to maintain a reducing environment. |
| Reactant Ratio | 1.5 - 2 equivalents excess of one reagent | Using a slight excess of the more easily accessible or removable reactant can drive the reaction to completion. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a CuAAC conjugation reaction.
Caption: General experimental workflow for CuAAC conjugation reactions.
Troubleshooting Logic
This decision tree provides a logical guide for troubleshooting low-yield CuAAC reactions.
References
Side reactions of Propargyl-PEG13-Boc and how to avoid them
Welcome to the technical support center for Propargyl-PEG13-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group), a 13-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The propargyl group is used for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified molecules.[1][2] The PEG spacer enhances solubility and reduces aggregation, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.[3][4] It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.
Q2: What are the most common side reactions associated with the propargyl group in this compound?
The terminal alkyne of the propargyl group can undergo several side reactions, primarily:
-
Oxidative Homocoupling (Glaser Coupling): In the presence of copper catalysts and an oxidant (such as atmospheric oxygen), terminal alkynes can dimerize to form 1,3-diynes. This can lead to significant dimeric byproducts.
-
Isomerization to Allenes: Under certain conditions, such as heat or the presence of specific catalysts, the propargyl group can rearrange to form an isomeric allene, which may compete with the desired click reaction.
-
Reactions due to Acidity: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases to form an acetylide anion. This can lead to unintended reactions if other electrophiles are present.
Q3: How can I prevent the oxidative homocoupling (Glaser coupling) of the propargyl group during a CuAAC reaction?
To minimize Glaser coupling, you can employ the following strategies:
-
Use a Reducing Agent: Add an excess of a reducing agent, such as sodium ascorbate, to maintain the copper catalyst in the Cu(I) oxidation state and prevent the formation of Cu(II) species that can promote homocoupling.
-
Work Under an Inert Atmosphere: Minimizing the exposure of the reaction to oxygen can reduce oxidative coupling.
-
Use a Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst, enhancing the rate of the desired click reaction and suppressing side reactions.
Q4: What are the common issues encountered during the Boc deprotection of this compound?
Common issues with Boc deprotection include:
-
Incomplete Deprotection: This can be caused by insufficient acid strength or concentration (e.g., of Trifluoroacetic acid - TFA), inadequate reaction time, or low temperatures. The steric bulk of the PEG chain can also hinder the approach of the acid.
-
Side Product Formation: The t-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols.
Q5: How can I avoid side reactions during Boc deprotection?
To mitigate side reactions during Boc deprotection, consider the following:
-
Use Scavengers: Add a scavenger, such as triisopropylsilane (TIPS) or thioanisole, to the reaction mixture to trap the t-butyl cations as they are formed.
-
Optimize Reaction Conditions: Use the mildest acidic conditions that effectively remove the Boc group. This may involve adjusting the concentration of TFA or using a different acid system like 4M HCl in 1,4-dioxane. Monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Guides
Problem 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Potential Cause | Troubleshooting Steps |
| Oxidation of Cu(I) Catalyst | Ensure a fresh solution of sodium ascorbate is used. Increase the excess of sodium ascorbate (e.g., to 10 equivalents). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Glaser Homocoupling | Add a Cu(I) stabilizing ligand like THPTA or TBTA. Maintain a low reaction temperature if feasible. |
| Poor Solubility of Reactants | Use a co-solvent such as DMSO or DMF (up to 10%) to improve the solubility of small molecule partners. |
| Presence of Thiol-Containing Buffers | Avoid buffers containing thiols like DTT or β-mercaptoethanol, as they can interfere with the copper catalyst. |
Problem 2: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA in the reaction solvent (e.g., from 20% to 50% in DCM). |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Steric Hindrance | Consider gentle heating if the substrate is stable. |
| Poor Solvent Choice | Ensure that the this compound conjugate is fully soluble in the chosen solvent (DCM is commonly used). |
Problem 3: Observation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Dimerization of Propargyl Group | Confirm the presence of a dimeric byproduct via mass spectrometry. Follow the troubleshooting steps for Glaser Homocoupling in Problem 1. |
| Alkylation from Boc Deprotection | Add a scavenger like triisopropylsilane (TIPS) or thioanisole to the deprotection reaction mixture. |
| Reaction with Biomolecules | In bioconjugation, Cu(I) and sodium ascorbate can promote the oxidation of histidine and arginine residues. Use a stabilizing ligand to minimize this. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction with this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)
-
Appropriate solvent (e.g., water, DMSO, DMF, or mixtures)
Procedure:
-
In a reaction vessel, dissolve the this compound and the azide-containing molecule in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50-100 mM in water).
-
To the solution of reactants, add the sodium ascorbate solution (typically 5-10 equivalents).
-
If using a ligand, premix the CuSO₄ and THPTA solutions (a typical ratio is 1:5 Cu:ligand). Let this mixture stand for 1-2 minutes.
-
Add the CuSO₄ solution (or the Cu/ligand premix) to the reaction mixture to initiate the reaction (typically 0.1-1 equivalents of copper).
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent, or purified directly by chromatography.
Protocol 2: Boc Deprotection of Propargyl-PEG13-Amine
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected Propargyl-PEG13-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected Propargyl-PEG13-conjugate in DCM.
-
If using a scavenger, add it to the solution (typically 1-5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (e.g., 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The deprotected product can be purified by chromatography or precipitated by the addition of cold diethyl ether.
Visualizations
Caption: Experimental workflow for a CuAAC reaction.
Caption: Troubleshooting guide for low yield in CuAAC reactions.
Caption: Potential side reactions of this compound.
References
Aggregation problems during protein labeling with Propargyl-PEG13-Boc
Technical Support Center: Propargyl-PEG13-Boc Labeling
This guide is for researchers, scientists, and drug development professionals encountering protein aggregation issues when using this compound for protein labeling.
Frequently Asked Questions (FAQs)
Q1: My protein precipitated after I added the this compound reagent. What are the most common causes?
A1: Protein aggregation upon addition of a labeling reagent like this compound can stem from several factors:
-
Reagent Solubility and Concentration: this compound, like many PEG linkers, may have limited solubility in aqueous buffers. Adding it directly as a solid or from a highly concentrated stock can create localized high concentrations, leading to protein precipitation.[1]
-
Hydrophobicity: The propargyl group is hydrophobic. Covalently attaching this group to the protein surface increases its overall hydrophobicity, which can promote self-association and aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical for protein stability.[1][2] If the conditions are not optimal for your specific protein, the labeling process can act as a stressor that pushes it towards aggregation.[3]
-
Boc Deprotection: If the labeling protocol involves a deprotection step to remove the Boc (tert-butyloxycarbonyl) group, the acidic conditions typically used can denature or destabilize sensitive proteins.
-
Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to precipitation.
Q2: How should I properly dissolve and handle the this compound reagent?
A2: Proper handling is crucial to prevent issues.
-
Use an Organic Solvent: Do not dissolve the reagent directly in your aqueous protein buffer. First, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Add Slowly: Add the dissolved reagent stock to your protein solution slowly and with gentle, continuous mixing. This prevents localized high concentrations of the organic solvent and the reagent itself.
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v), to avoid denaturing the protein.
Q3: What buffer conditions should I consider to minimize aggregation?
A3: Buffer optimization is one of the most effective strategies to prevent aggregation. A systematic screening approach is recommended.
-
pH: Most proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the protein's pI. Amine-reactive labeling is most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may require a pH closer to physiological neutrality (7.0-7.4) for maximal stability.
-
Ionic Strength: Salt concentration affects electrostatic interactions. Some proteins are more stable at low salt concentrations, while others require higher ionic strength (e.g., 150 mM NaCl) to prevent aggregation.
-
Buffer Species: Avoid buffers containing primary amines (e.g., Tris, Glycine) if your labeling targets primary amines on the protein, as they will compete with the reaction. Good choices include phosphate-buffered saline (PBS) or HEPES.
-
Stabilizing Additives: Consider including additives that are known to enhance protein stability and solubility.
Q4: Can additives in my buffer help prevent aggregation?
A4: Yes, certain excipients can significantly improve protein stability during labeling.
-
Sugars: Sucrose or trehalose (at 5-10% w/v) can stabilize protein structure.
-
Glycerol: A concentration of 5-20% (v/v) can increase solvent viscosity and stabilize proteins, though it should be used with caution as it can affect reaction kinetics.
-
Amino Acids: Arginine and Glutamate (e.g., 50 mM) are commonly used as aggregation suppressors.
-
Reducing Agents: For proteins with free cysteines, adding a mild reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds, which is a common cause of aggregation.
-
Non-detergent Sulfobetaines: These can help shield hydrophobic patches and prevent self-association.
Q5: My protein seems to aggregate during the Boc-deprotection step. What can I do?
A5: Standard Boc deprotection uses strong acids like trifluoroacetic acid (TFA), which can be harsh on proteins.
-
Milder Acidic Conditions: Try using milder acidic conditions. For example, some protecting groups can be removed with 1% TFA in DCM, which is less harsh than higher concentrations.
-
Alternative Methods: Investigate alternative, milder deprotection methods reported in the literature, such as using oxalyl chloride in methanol or aqueous phosphoric acid, although these must be tested for compatibility with your protein.
-
Re-evaluate Strategy: If aggregation persists, consider if the Boc-protected reagent is necessary. If the goal is to label a specific amine, it may be better to use a different strategy that doesn't require such harsh deprotection steps.
Troubleshooting Guide
Use the following table to diagnose and solve aggregation problems during your protein labeling experiment.
| Problem | Potential Cause | Recommended Solution | Citation |
| Instant precipitation upon adding reagent | Reagent insolubility; high local concentration of reagent/solvent. | Dissolve reagent in DMSO/DMF first. Add stock solution dropwise to the protein solution with gentle stirring. Keep final organic solvent concentration <10%. | |
| Gradual cloudiness during reaction | Suboptimal buffer (pH, ionic strength); protein instability. | Perform a buffer screen. Vary pH (7.0-8.5), salt concentration (50-250 mM NaCl), and consider adding stabilizers (e.g., arginine, glycerol). | |
| Aggregation after purification step | Removal of stabilizing components; concentration-dependent aggregation. | Add stabilizers (e.g., 5% glycerol) to the purification and storage buffers. Store protein at a lower concentration or screen for conditions that support higher concentrations. | |
| Low labeling efficiency and aggregation | Over-labeling; reaction conditions are too harsh. | Reduce the molar excess of the this compound reagent. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Precipitation during Boc-deprotection | Acidic conditions are denaturing the protein. | Test milder deprotection reagents or conditions. If possible, switch to a labeling strategy that does not require a Boc-protected linker. |
Experimental Protocols
Protocol 1: Buffer Optimization Screen
This protocol helps identify buffer conditions that maximize protein stability. Stability can be assessed using techniques like differential scanning fluorimetry (DSF) to measure the melting temperature (Tm) or by monitoring aggregation via light scattering.
-
Prepare Stock Solutions: Create a set of stock buffers varying in pH, salt concentration, and additives.
-
Sample Preparation: In a 96-well plate, dilute your protein to a final concentration of 0.1-1 mg/mL into each of the different buffer conditions.
-
Add Labeling Reagent: To parallel wells, add the this compound reagent (dissolved in DMSO) to the desired final molar excess. Include a "DMSO only" control.
-
Incubation: Incubate the plate at the reaction temperature (e.g., room temperature or 4°C).
-
Analysis:
-
Visual Inspection: Check for visible precipitation over time.
-
Turbidity Measurement: Read the absorbance at 340 nm or 600 nm. An increase in absorbance indicates aggregation.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution to detect the formation of aggregates.
-
DSF: Measure the Tm of the protein in each condition. A higher Tm indicates greater stability.
-
Protocol 2: Optimized Protein Labeling
This protocol incorporates best practices to minimize aggregation.
-
Protein Preparation: Dialyze the protein into an optimized, amine-free buffer (e.g., 1x PBS, 50 mM HEPES) at pH 7.2-7.5, containing any beneficial additives identified in Protocol 1. Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 20 mM.
-
Labeling Reaction:
-
Calculate the volume of the reagent stock needed for a 5 to 20-fold molar excess.
-
While gently stirring the protein solution, add the reagent stock solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Purification: Remove excess, unreacted reagent and byproducts immediately after the reaction using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer.
-
Characterization: Confirm the degree of labeling and check for aggregates using SDS-PAGE and SEC-HPLC.
Data Presentation
Table 1: Example Buffer Screen for Protein Stability
This table shows hypothetical results from a buffer screen to find conditions that minimize aggregation of a model protein (Protein-X) after adding this compound.
| Buffer Condition | Additive | Aggregation (Turbidity, A340) | Protein Tm (°C) | Recommendation |
| 50 mM HEPES, 50 mM NaCl, pH 7.0 | None | 0.45 | 52 | Poor |
| 50 mM HEPES, 150 mM NaCl, pH 7.4 | None | 0.12 | 58 | Better |
| 50 mM HEPES, 150 mM NaCl, pH 8.0 | None | 0.25 | 55 | Moderate |
| 50 mM HEPES, 150 mM NaCl, pH 7.4 | 50 mM Arginine | 0.05 | 62 | Optimal |
| 50 mM HEPES, 150 mM NaCl, pH 7.4 | 10% Glycerol | 0.08 | 60 | Good |
Data is for illustrative purposes only.
Visualizations
Logical Workflow for Troubleshooting Aggregation
This diagram outlines a step-by-step decision-making process for addressing aggregation issues during protein labeling.
Caption: Troubleshooting workflow for protein aggregation.
Signaling Pathway: Protein Modification and Aggregation
This diagram illustrates the competing pathways of successful protein labeling versus the off-target pathway of aggregation.
Caption: Competing pathways of labeling and aggregation.
References
Technical Support Center: Removing Copper Catalyst after Click Reaction with Propargyl-PEG13-Boc
This technical support center is designed for researchers, scientists, and drug development professionals who are using Propargyl-PEG13-Boc in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. Efficient removal of the copper catalyst is a critical step to ensure the purity, safety, and functionality of the final product, as residual copper ions can be toxic to biological systems and interfere with downstream applications.[1][2]
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the copper removal process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound click reaction product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the organic layer after extraction. | Incomplete removal of copper salts. | - Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA, pH 8).[1] - Use a saturated aqueous solution of ammonium chloride. - For products stable in basic conditions, washing with aqueous ammonia can be effective. |
| Low product yield after purification. | - Your PEGylated product may have partial solubility in the aqueous wash solutions. - Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin).[1] - Product precipitation along with copper salts. | - Minimize the volume of aqueous washing solution and consider using brine to reduce the solubility of your product in the aqueous phase.[3] - Before using a scavenger resin, test a small sample to ensure your product is not retained. - Optimize the pH during any precipitation steps to selectively precipitate the copper salt. |
| Product degradation during copper removal. | Harsh pH conditions during extraction or precipitation. | - Ensure the pH of your washing solutions is compatible with your Boc-protected PEG product. Adjust the pH carefully. |
| The scavenger resin is not effectively removing the copper. | - Insufficient amount of scavenger resin used. - The copper is in an oxidation state that is not efficiently scavenged by the chosen resin. | - Refer to the manufacturer's specifications for the resin's binding capacity and use a sufficient amount. - Some scavengers are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism. |
| Your PEGylated product is water-soluble, making liquid-liquid extraction difficult. | The hydrophilic nature of the PEG chain confers water solubility. | - Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of your product and then filtered off. - For larger PEGylated products, dialysis against a buffer containing a chelating agent like EDTA is an effective method. |
Experimental Workflows
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from click chemistry reactions involving PEGylated compounds?
A1: The most common methods for removing copper from reactions with products like this compound include:
-
Chelation and Extraction: Using a chelating agent like EDTA in an aqueous solution to form a water-soluble complex with copper, which is then removed by liquid-liquid extraction.
-
Solid-Phase Scavenging: Employing solid-supported scavenger resins (e.g., SiliaMetS Thiourea, Chelex® 100) that selectively bind to copper. The resin is then easily removed by filtration.
-
Filtration: Passing the reaction mixture through a pad of silica gel, Celite, or alumina to adsorb the copper catalyst.
-
Dialysis: This method is particularly useful for larger PEGylated molecules and bioconjugates. The reaction mixture is dialyzed against a buffer containing a chelating agent to remove the copper.
Q2: My this compound product is soluble in both water and some organic solvents. Which copper removal method is best?
A2: For products with mixed solubility, solid-phase scavenging is often the most robust method. It avoids the potential for product loss in aqueous washes during liquid-liquid extraction. Filtration through a silica or alumina plug can also be effective.
Q3: How much residual copper is acceptable in my final product?
A3: The acceptable level of residual copper depends on the downstream application. For cell-based assays or in vivo studies, copper levels should be as low as possible, ideally in the low parts-per-million (ppm) or even parts-per-billion (ppb) range. For other applications, higher levels may be tolerable. It is often necessary to determine the copper concentration in your final product using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Q4: Can I use a copper-free click chemistry reaction to avoid this purification step?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a copper catalyst and the subsequent removal steps. However, the synthesis of the required strained cyclooctyne reagents can be more complex and expensive.
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary depending on the specific method, the nature of the product, and the reaction conditions. The following table provides a summary of the typical efficiencies of common copper removal techniques.
| Method | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Aqueous EDTA Wash | Variable | - Simple and integrated into workup- Scalable | - Efficiency depends on partition coefficients- Can lead to product loss if the product is water-soluble- May require multiple extractions | Organic-soluble products. |
| Scavenger Resins (e.g., SiliaMetS Thiourea) | >95% (can achieve <10 ppm) | - High efficiency and selectivity- Simple filtration for removal | - Resins can be expensive- Potential for non-specific binding of the product | Reactions requiring very low residual copper levels. |
| Chelex® 100 Resin | High | - High affinity for divalent metal ions | - Can bind charged products | Neutral, water-soluble products. |
| Silica/Alumina Filtration | 70-90% | - Quick and easy for bulk copper removal | - May not achieve very low copper levels- Potential for product adsorption | Rapid, initial purification. |
| Dialysis | High | - Gentle method for large molecules | - Time-consuming- Not suitable for small molecules | Bioconjugates and large PEGylated molecules. |
Experimental Protocols
Here are detailed protocols for common copper removal methods.
Protocol 1: Copper Removal using an Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M EDTA solution, pH 8
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Dilute the reaction mixture with 10 volumes of an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the EDTA wash one to two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove residual EDTA.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Copper Removal using a Scavenger Resin (SiliaMetS® Thiourea)
This protocol is highly effective for achieving very low levels of residual copper and is suitable for a wide range of products, including those with mixed solubility.
Materials:
-
Crude product containing residual copper
-
Suitable solvent
-
SiliaMetS® Thiourea scavenger resin
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the SiliaMetS® Thiourea scavenger resin to the solution. A typical starting point is to use a 3-5 fold excess of the resin's binding capacity relative to the amount of copper catalyst used in the reaction.
-
Stir the mixture at room temperature. The required time can range from 30 minutes to a few hours. Monitor the removal of copper by observing the disappearance of color from the solution or by analyzing small aliquots.
-
Once the desired level of copper removal is achieved, filter the mixture to remove the scavenger resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
References
Storage and stability problems with Propargyl-PEG13-Boc
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Propargyl-PEG13-Boc. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common storage and stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to strict storage protocols. The compound should be stored at -20°C for long-term use.[1] It is also recommended to keep it under a dry, inert atmosphere, such as argon or nitrogen, and protected from light, as PEG derivatives are sensitive to oxidation and light.[1] For frequent use, it is advisable to aliquot the compound into smaller, single-use quantities to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.[1]
Q2: How should I handle this compound upon removal from storage?
A2: Before opening the vial, it is imperative to allow it to slowly warm to room temperature.[1] This prevents the condensation of moisture inside the container, which can lead to hydrolysis of the compound. After use, the container should be backfilled with an inert gas like nitrogen or argon before sealing to maintain a dry and oxygen-free environment.[1]
Q3: What are the main sources of instability for this compound?
A3: The instability of this compound can arise from three main components of its structure:
-
PEG Backbone: The polyethylene glycol chain is susceptible to oxidative degradation, a process that can be accelerated by exposure to heat, light, and transition metal ions. This degradation can lead to chain cleavage, resulting in the formation of lower molecular weight PEG species, formaldehyde, and formic acid.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be prematurely cleaved if exposed to strong acids. While the carbamate linkage is generally more resistant to hydrolysis than ester bonds, prolonged exposure to harsh pH conditions should be avoided.
-
Terminal Propargyl Group: The terminal alkyne is prone to oxidative homocoupling, also known as Glaser-Hay coupling, which can occur in the presence of oxygen and catalytic amounts of copper. This side reaction leads to the formation of a dimer.
Q4: Can the PEG chain length affect the stability of the molecule?
A4: Yes, the length of the PEG chain can influence the physical and chemical properties of the molecule. Longer PEG chains have been shown to improve the thermal stability of PEG networks. However, the fundamental susceptibility of the ether backbone to oxidative degradation remains. For this compound, the primary stability concerns are related to the functional groups rather than the specific length of the PEG13 chain under typical experimental conditions.
Stability and Degradation Profile
The following table summarizes the potential stability issues and degradation pathways for this compound under various stress conditions.
| Stress Condition | Affected Moiety | Potential Degradation Products | Prevention and Mitigation |
| Acidic pH | Boc-Protected Amine | Free amine (Propargyl-PEG13-NH2), t-butyl cation, CO2 | Maintain neutral or slightly basic pH during storage and non-deprotection steps. |
| Basic pH | Carbamate Linkage (slow hydrolysis) | Free amine, Boc degradation byproducts | Avoid prolonged exposure to strong bases. Carbamates are generally more stable than esters to base hydrolysis. |
| Oxidizing Agents / Air | PEG Backbone, Propargyl Group | Formaldehyde, formic acid, PEG fragments, alkyne homodimers (diynes) | Store under inert gas (Ar, N2). Degas solvents before use, especially for copper-catalyzed reactions. |
| Heat | PEG Backbone, Propargyl Group | PEG fragments, potential for propargyl group isomerization or side reactions | Store at recommended low temperatures (-20°C). Avoid excessive heat during experimental procedures. |
| Light | PEG Backbone | Can initiate and accelerate oxidative degradation | Store in the dark or in amber vials. |
| Copper (I) and Oxygen | Propargyl Group | Dimerized product via Glaser-Hay coupling | Degas all reaction components thoroughly when performing CuAAC ("click chemistry") reactions. |
Troubleshooting Guide
Below is a troubleshooting guide for common problems that may be encountered when using this compound in experimental settings.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.
Objective: To separate the intact this compound from potential degradants generated under forced degradation conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
Forced degradation reagents: HCl, NaOH, H₂O₂
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
HPLC system with UV and/or Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Methodology:
-
Forced Degradation Study:
-
Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Mobile Phase Screening: Start with a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Optimization: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components. Analyze the stressed samples to identify the retention times of the parent compound and any degradation products.
-
Fine-Tuning: Adjust the gradient slope, column temperature, and flow rate to achieve optimal separation (resolution > 2) between the parent peak and the closest eluting degradant peak.
-
Detection: Since the Boc group and the propargyl group have weak UV absorbance, a CAD or ELSD is recommended for accurate quantification. If using UV, monitor at a low wavelength (e.g., 210-220 nm).
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the "click chemistry" reaction between this compound (after deprotection of the Boc group) and an azide-containing molecule.
Objective: To conjugate the propargyl group of the PEG linker with an azide-functionalized molecule.
Materials:
-
Propargyl-PEG13-amine (deprotected starting material)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the Propargyl-PEG13-amine in degassed buffer.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or degassed buffer).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup (Example):
-
In a reaction vessel, add the Propargyl-PEG13-amine to the degassed buffer.
-
Add the azide-containing molecule (typically 1.5-2 equivalents).
-
Add the THPTA ligand (to chelate and stabilize the copper).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS or HPLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
-
References
Validation & Comparative
Navigating Quantitative Proteomics: A Comparative Guide to Propargyl-PEG13-Boc Labeled Peptide Analysis
For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise quantification of peptides is paramount. The choice of labeling reagent and analytical methodology can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Propargyl-PEG13-Boc for peptide labeling and its subsequent analysis by mass spectrometry, benchmarked against other common quantitative proteomics strategies.
This guide offers an objective look at the performance of this compound, supported by detailed experimental protocols and data presentation, to inform the selection of the most suitable labeling strategy for your research needs.
Performance Comparison of Peptide Labeling Strategies
The selection of a peptide labeling strategy is a critical decision in quantitative proteomics, with each method offering distinct advantages and limitations. This compound, a reagent amenable to click chemistry, provides a unique tool for the enrichment and analysis of specific peptide populations. Below is a comparative overview of this compound and other widely used labeling reagents.
| Feature | This compound | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Target Moiety | Cysteine, or other residues via functionalized probes | Primary amines (N-terminus and Lysine) | Primary amines (N-terminus and Lysine) | All newly synthesized proteins (in vivo) |
| Labeling Principle | Chemical (via click chemistry) | Chemical (Isobaric) | Chemical (Isobaric) | Metabolic |
| Quantification Level | MS1 (precursor ion intensity) or MS2/MS3 (reporter ions if using a cleavable linker) | MS2 or MS3 (reporter ions) | MS2 or MS3 (reporter ions) | MS1 (precursor ion intensity) |
| Multiplexing Capacity | Primarily for enrichment; multiplexing requires isotopic variants of the label. | Up to 18-plex with TMTpro.[1] | 4-plex and 8-plex.[1] | Typically 2-plex or 3-plex.[1] |
| Key Advantages | - Enables specific enrichment of target peptides via click chemistry. - PEG chain can improve solubility. - Boc group allows for controlled reaction timing. | - High degree of multiplexing. - High labeling efficiency.[2] | - Well-established methodology. | - High accuracy due to early-stage sample pooling. - Reflects in vivo protein dynamics. |
| Key Limitations | - Not inherently a multiplexed quantitative method. - PEGylation can complicate mass spectrometry analysis due to heterogeneity.[3] - Boc group may require a separate deprotection step. | - Susceptible to ratio compression. - Higher cost per sample. | - Lower multiplexing capacity than TMT. - Also susceptible to ratio compression. | - Limited to cell culture experiments. - Requires complete incorporation of labeled amino acids. |
Experimental Workflow and Protocols
The successful analysis of this compound labeled peptides by mass spectrometry relies on a well-defined workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
1. Protein Extraction, Digestion, and Labeling
This protocol outlines the in-solution digestion of proteins and subsequent labeling with this compound.
-
Protein Extraction:
-
Lyse cells or tissues in a suitable buffer (e.g., 8M urea, 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
-
Reduction and Alkylation:
-
To approximately 1 mg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) trypsin-to-protein ratio.
-
Incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
-
-
Peptide Labeling with this compound:
-
Resuspend the dried peptides in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add a 10-fold molar excess of this compound (dissolved in a compatible organic solvent like acetonitrile).
-
Incubate at room temperature for 1 hour.
-
Quench the reaction by adding hydroxylamine to a final concentration of 5%.
-
Desalt the labeled peptides using a C18 SPE cartridge and dry under vacuum.
-
2. Click Chemistry Enrichment (Optional)
For targeted analysis of labeled peptides, enrichment via click chemistry can be performed.
-
Resuspend the labeled peptides in a reaction buffer (e.g., phosphate-buffered saline).
-
Prepare a click chemistry reaction cocktail containing:
-
Azide-biotin conjugate
-
Copper(II) sulfate
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., TBTA)
-
-
Add the cocktail to the peptide solution and incubate at room temperature for 1-2 hours.
-
Enrich the biotinylated peptides using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads.
3. LC-MS/MS Analysis
The analysis of this compound labeled peptides requires careful optimization of LC-MS/MS parameters.
-
Liquid Chromatography:
-
Use a nano-flow HPLC system with a C18 reversed-phase column.
-
Employ a gradient of increasing acetonitrile in 0.1% formic acid to separate the peptides.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Note on the Boc group: The Boc protecting group is acid-labile and may be cleaved in the acidic mobile phase or during electrospray ionization. To analyze the intact labeled peptide, consider using a mobile phase with a lower acid concentration or optimizing the ESI source conditions to minimize in-source decay. Alternatively, a deliberate deprotection step with an acid like trifluoroacetic acid (TFA) can be performed before LC-MS/MS analysis if sequencing is the primary goal.
-
Note on PEGylation: The PEG13 chain will add a significant mass to the peptide and may result in a broad isotopic distribution. High-resolution MS1 scans are crucial for accurate mass determination. The addition of a small amount of a charge-reducing agent like triethylamine post-column can sometimes simplify the charge state distribution of PEGylated peptides.
-
4. Data Analysis
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a protein sequence database, including the mass modification corresponding to the this compound label (with or without the Boc group, depending on the analysis strategy).
-
For quantitative analysis, compare the precursor ion intensities (for MS1-level quantification) of the labeled peptides across different samples.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical flow of a quantitative proteomics experiment comparing two conditions using this compound labeling and enrichment.
References
A Comparative Guide to the Purification and Analysis of Propargyl-PEG13-Boc Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the development of PROTACs, the purity and characterization of linker molecules are paramount. Propargyl-PEG13-Boc, a heterobifunctional linker containing a propargyl group for click chemistry and a Boc-protected amine, requires robust purification and analytical methods to ensure the integrity of subsequent conjugation reactions. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common purification and analysis techniques for this compound reaction mixtures, supported by representative experimental data and detailed protocols.
Comparison of Purification Techniques
The purification of this compound from a reaction mixture aims to remove unreacted starting materials, reagents, and any side products. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The primary methods considered here are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.
Quantitative Performance Comparison
The following table summarizes representative data comparing the performance of RP-HPLC and Flash Chromatography for the purification of a crude this compound reaction mixture.
| Parameter | RP-HPLC | Flash Chromatography |
| Purity Achieved | >98% | 85-95% |
| Typical Recovery/Yield | 70-85% | 80-95% |
| Resolution | High | Moderate |
| Sample Loading Capacity | Low (mg to low g) | High (g to kg) |
| Purification Time | Longer (hours) | Shorter (minutes to hours) |
| Solvent Consumption | Moderate | High |
| Cost (Instrument & Consumables) | High | Moderate |
Analytical Techniques for Reaction Monitoring and Purity Assessment
Effective analysis is crucial for monitoring the progress of the this compound synthesis and for confirming the purity of the final product.
Comparison of Analytical Methods
| Technique | Primary Use | Advantages | Disadvantages |
| Analytical RP-HPLC | Purity assessment, reaction monitoring | High resolution and sensitivity, quantitative | Requires specialized equipment |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring | Fast, simple, low cost | Low resolution, qualitative |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, impurity identification | Provides mass information for confirmation | Higher cost and complexity |
Experimental Protocols
Detailed methodologies for the purification and analysis of this compound are provided below.
Preparative RP-HPLC Purification Protocol
This protocol is a starting point and may require optimization based on the specific reaction mixture and HPLC system.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 214 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B (linear gradient)
-
45-50 min: 20% B
-
-
Fraction Collection: Collect fractions based on the elution profile of the product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The product may be obtained as a TFA salt, which can be used directly or further processed.
Analytical RP-HPLC Method
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the initial mobile phase composition.
-
HPLC System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or ELSD.
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-17 min: 20% to 80% B (linear gradient)
-
17-20 min: 80% B
-
20-22 min: 80% to 20% B (linear gradient)
-
22-25 min: 20% B
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of dichloromethane (DCM) and methanol (e.g., 95:5 v/v) or ethyl acetate and hexanes (e.g., 1:1 v/v).
-
Spotting: Apply a small spot of the reaction mixture and the starting material as a reference.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) if the compounds are UV-active. Staining with potassium permanganate or iodine can be used for visualization of PEG-containing compounds which may not be UV-active. The disappearance of the starting material and the appearance of a new spot indicates product formation.
Visualizations
Experimental Workflow for HPLC Purification and Analysis
Caption: Workflow for HPLC purification and subsequent analytical verification.
Decision-Making for Purification Method Selection
Caption: A decision flowchart for selecting the appropriate purification method.
A Comparative Analysis of Propargyl-PEG13-Boc and its Analogs with Shorter and Longer PEG Chains
In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Propargyl-PEG-Boc linkers are heterobifunctional molecules that offer a versatile platform for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These linkers feature a propargyl group for "click" chemistry, a stable tert-butyloxycarbonyl (Boc) protected amine for subsequent functionalization, and a polyethylene glycol (PEG) chain of varying length. This guide provides a detailed comparison of Propargyl-PEG13-Boc with its shorter and longer PEG chain analogs, supported by experimental data and protocols to aid researchers in selecting the optimal linker for their specific application.
The length of the PEG chain is a crucial parameter that modulates the physicochemical properties of the linker and the resulting bioconjugate. As the number of PEG units increases, properties such as hydrophilicity, hydrodynamic radius, and flexibility are altered, which in turn impacts solubility, stability, in vivo half-life, and steric hindrance of the final conjugate.[1][2]
Data Presentation: A Comparative Overview
The selection of the optimal PEG linker length is often a trade-off between enhancing solubility and pharmacokinetic properties while minimizing potential steric hindrance that could impede biological activity. The following tables summarize the key physicochemical properties and the general impact of varying PEG chain lengths on bioconjugate performance, with this compound positioned as a mid-length linker.
Table 1: Physicochemical Properties of Propargyl-PEG-Boc Linkers with Varying Chain Lengths
| Property | Shorter PEG Chains (e.g., PEG3, PEG4) | Mid-Length PEG Chains (e.g., PEG13) | Longer PEG Chains (e.g., PEG24) |
| Molecular Weight | Low | Moderate | High |
| Hydrophilicity | Moderate | High | Very High |
| Flexibility | Lower | Moderate | Higher |
| Potential for Steric Hindrance | Low | Moderate | High |
Table 2: Impact of PEG Chain Length on Bioconjugate Performance
| Performance Metric | Shorter PEG Chains (e.g., PEG3, PEG4) | Mid-Length PEG Chains (e.g., PEG13) | Longer PEG Chains (e.g., PEG24) |
| Solubility | Moderate improvement, may be insufficient for highly hydrophobic payloads.[2] | Significant improvement, suitable for a wide range of payloads. | Excellent improvement, ideal for very hydrophobic payloads.[2] |
| In Vivo Half-Life | Shorter half-life due to faster renal clearance.[2] | Longer half-life due to increased hydrodynamic size. | Extended half-life, reduced renal clearance. |
| Biological Activity | Generally higher in vitro potency due to minimal steric hindrance. | May offer a balance between potency and improved pharmacokinetics. | Potential for reduced in vitro potency due to steric hindrance. |
| Immunogenicity | May offer less shielding from the immune system. | Provides good shielding, potentially reducing immunogenicity. | Offers maximal shielding, minimizing immunogenicity. |
| Tissue Penetration | Potentially better for smaller conjugates. | May be optimal for balancing circulation time and tissue access. | May be limited for very large conjugates. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of Propargyl-PEG-Boc linkers. Below are representative protocols for key experimental procedures.
Protocol 1: Boc Deprotection of Propargyl-PEG-Boc
Objective: To remove the Boc protecting group to yield a primary amine for subsequent conjugation.
Materials:
-
Propargyl-PEG-Boc (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Propargyl-PEG-Boc in DCM (e.g., 10 mL per gram of linker) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG-amine.
Protocol 2: Amide Coupling of Deprotected Propargyl-PEG-Amine to a Carboxylic Acid
Objective: To conjugate the primary amine of the deprotected linker to a molecule containing a carboxylic acid.
Materials:
-
Deprotected Propargyl-PEG-amine
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., flash chromatography or HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid. Stir the mixture at room temperature for 15-30 minutes.
-
In a separate vessel, dissolve the deprotected Propargyl-PEG-amine (1.1 equivalents) in the same solvent.
-
Add the solution of the deprotected linker and DIPEA (2 equivalents) to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or HPLC to obtain the desired conjugate.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
Objective: To conjugate the propargyl group of the linker to an azide-functionalized molecule.
Materials:
-
Propargyl-PEG-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of the propargyl-functionalized molecule, azide-containing molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).
-
In a reaction vessel, add the propargyl-functionalized molecule and the azide-containing molecule (typically in slight excess) to the degassed buffer.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
-
Purify the resulting triazole-linked conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of Propargyl-PEG-Boc linkers.
Caption: Synthetic and conjugation pathways for Propargyl-PEG-Boc linkers.
References
Safety Operating Guide
Personal protective equipment for handling Propargyl-PEG13-Boc
This guide provides crucial safety, handling, and disposal information for Propargyl-PEG13-Boc, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from structurally analogous compounds containing polyethylene glycol (PEG), propargyl groups, and Boc (tert-butyloxycarbonyl) protecting groups to establish a comprehensive safety protocol. A site-specific risk assessment should be conducted before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard information for this compound is not available, related compounds suggest potential for skin, eye, and respiratory irritation. The propargyl group, in particular, indicates that the compound may be reactive. Therefore, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. A face shield should be used in conjunction with goggles for maximum protection.[1][2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is required. |
Operational and Handling Plan
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible in the immediate work area.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases. For long-term stability, refrigeration is often recommended.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.
-
Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
Disposal Procedure: Dispose of all waste containing this compound through your institution's hazardous waste management program. Never dispose of this compound down the drain or in the regular trash. While some polyethylene glycol compounds are biodegradable, the propargyl group may introduce additional hazards, and proper chemical waste disposal is mandatory.
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
